Cumene
Description
This compound is an alkylbenzene that is benzene carrying an isopropyl group.
This compound is used in a variety of petroleum products. Acute (short-term) inhalation exposure to this compound may cause headaches, dizziness, drowsiness, slight incoordination, and unconsciousness in humans. This compound has a potent central nervous system (CNS) depressant action characterized by a slow induction period and long duration of narcotic effects in animals. This compound is a skin and eye irritant. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported increased liver, kidney, and adrenal weights from inhalation exposure to this compound. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.
This compound is a natural product found in Vaccinium virgatum, Vaccinium ashei, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cumene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFKTVRMDUZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12, Array | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021827 | |
| Record name | Cumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor. | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, (1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86 | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.1 (Air = 1), Relative vapor density (air = 1): 4.2 | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
98-82-8 | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cumene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cumene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/cumene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Benzene, (1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q54S3XE7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/GR82D818.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Historical Context and Evolution of Cumene Chemistry Research
The history of cumene (B47948) research is closely tied to its industrial production and applications. Early processes for this compound production were developed between 1939 and 1945, driven by the demand for high-octane aviation gasoline during World War II. tarjomeplus.com The initial commercial production routes involved the alkylation of benzene (B151609) with propylene (B89431) using acid catalysts such as boron trifluoride, hydrogen fluoride, aluminum chloride, and phosphoric acid. tarjomeplus.com
Over time, research focused on improving the efficiency, yield, and environmental profile of this compound production. The liquid-phase alkylation of benzene with propylene using sulfuric acid was an early route, but it presented challenges related to neutralization, recycling, and corrosion. This led to the adoption of solid phosphoric acid (SPA) supported on alumina (B75360) as an alternative catalyst. wikipedia.org
A significant evolution in this compound chemistry research occurred with the advent of zeolite-based catalysts. Early processes utilizing zeolite catalysts were developed in the late 1980s. tarjomeplus.com By the mid-1990s, commercial production began shifting towards zeolite-based technologies. wikipedia.org Research in this area led to the development of advanced catalysts like the UOP Q-Max process with QZ-2000 and QZ-2001 catalysts, and technologies from Badger Licensing utilizing MCM-22 catalysts. tarjomeplus.com These advancements aimed at improving catalyst stability, operating costs, and enabling operation at lower benzene to propylene feed ratios. tarjomeplus.comten.com
Research also explored alternative catalysts, including an improved aluminum chloride catalyst process developed by Monsanto in 1976, which achieved high yields of this compound. tarjomeplus.comstraitsresearch.com
Significance of Cumene in Modern Chemical Science and Industry Academic Perspective
From an academic perspective, cumene's significance lies primarily in its role as a key intermediate in the production of other valuable chemicals, most notably phenol (B47542) and acetone (B3395972). procurementresource.comchemicalbook.comtarjomeplus.comfiveable.me The This compound (B47948) process, also known as the Hock process, is the dominant industrial method for synthesizing phenol and acetone from benzene (B151609) and propylene (B89431). fiveable.mechemeurope.comwikipedia.org This process involves the initial alkylation of benzene with propylene to form this compound, followed by the oxidation of this compound to this compound hydroperoxide, which is then cleaved in an acidic medium to produce phenol and acetone. fiveable.mechemeurope.comwikipedia.orglibretexts.org
The academic interest in this process stems from the fundamental chemical principles involved, including Friedel-Crafts alkylation, free radical oxidation, and acid-catalyzed rearrangement (Hock rearrangement). chemeurope.comwikipedia.orglibretexts.org Research in this area focuses on understanding and optimizing these reactions, including studies on reaction mechanisms, kinetics, and catalysis. chemeurope.comresearchgate.nettamu.eduulisboa.pt
Beyond its role in phenol and acetone production, academic research explores other applications and reactions of this compound. It is a precursor in the synthesis of alpha-methylstyrene, another industrially relevant compound. tarjomeplus.comfishersci.ca this compound is also studied as a solvent in various chemical processes due to its properties as a non-polar aromatic solvent. fishersci.ca Academic investigations also touch upon its presence as a component in fuels and its environmental fate, including studies on its degradation pathways. mdpi.comwho.int
The economic importance of this compound as a building block chemical further drives academic research into more efficient and sustainable production methods. chemicalbook.comstraitsresearch.com The continuous demand for phenol and acetone in the production of plastics and other materials underpins the ongoing academic interest in optimizing the this compound process. procurementresource.comchemicalbook.comfiveable.me
Scope and Objectives of Current Research Trajectories in Cumene Chemistry
Catalytic Alkylation of Benzene with Propylene: Mechanistic Insights and Catalyst Development
The production of this compound (isopropylbenzene) is achieved through the Friedel-Crafts alkylation of benzene with propylene. This reaction is catalyzed by acid catalysts. Historically, liquid acid catalysts like aluminum chloride (AlCl₃) and solid phosphoric acid (SPA) were widely used. However, concerns regarding corrosion, environmental impact, and catalyst disposal have driven the development and adoption of more environmentally friendly and efficient solid acid catalysts, particularly zeolites. upm.esexxonmobilchemical.comtarjomeplus.comresearchgate.netresearchgate.net
Catalyst development has focused on achieving high activity, selectivity for this compound (minimizing by-products like n-propylbenzene and PIPB), and catalyst stability (resistance to deactivation). upm.es
Zeolite-Based Catalysts: Structure-Activity Relationships and Deactivation Mechanisms
Zeolites, crystalline aluminosilicates with well-defined pore structures and tunable acidity, have emerged as the catalysts of choice for this compound production, accounting for over 80% of worldwide production. tarjomeplus.comslideshare.net Their efficacy is closely linked to their structural properties and the nature and strength of their acid sites, primarily Brønsted acid sites. rsc.orgrsc.orgmdpi.com The shape selectivity imposed by the zeolite pore structure plays a crucial role in favoring the formation of the desired para-substituted this compound and limiting the formation of bulkier by-products.
The deactivation of zeolite catalysts in this compound synthesis is primarily attributed to coke formation, which involves the deposition of carbonaceous species within the zeolite pores and on the external surface. scielo.brmdpi.comcore.ac.uk Coke formation can block access to active sites and pore channels, reducing catalyst activity and selectivity. mdpi.commdpi.comresearchgate.net The strength and distribution of acid sites, as well as the zeolite's pore architecture, influence the rate and type of coke formed. Stronger acid sites can promote side reactions like oligomerization and cracking, leading to heavier coke precursors. mdpi.comcore.ac.uk
Beta zeolite (BEA) is a large-pore, three-dimensional zeolite that has shown excellent performance in this compound synthesis. researchgate.netslideshare.net Its interconnected 12-membered ring channels provide good accessibility for both benzene and propylene molecules. rsc.orgrsc.org
The Si/Al ratio of Beta zeolite significantly influences its acidity and, consequently, its catalytic performance. A lower Si/Al ratio corresponds to a higher concentration of Brønsted acid sites, leading to increased activity but potentially also to increased side reactions and deactivation. upm.esrsc.orgscielo.br Conversely, a higher Si/Al ratio results in fewer but stronger acid sites, which can impact activity and selectivity. Dealumination, a process that increases the Si/Al ratio, is a common method to enhance the selectivity and stability of zeolite catalysts for this compound production. upm.es
Crystal size also plays a role in the catalytic performance of Beta zeolites. Smaller crystal sizes can lead to shorter diffusion pathways, facilitating the transport of reactants and products within the zeolite pores and potentially reducing the impact of diffusion limitations on activity and selectivity. researchgate.net
H-Y zeolite (FAU), another large-pore zeolite with a three-dimensional channel system, has also been investigated for this compound synthesis. upm.esCurrent time information in Merrimack County, US.mdpi.com While H-Y zeolites offer good accessibility, their acidity and pore structure characteristics can influence their activity and selectivity compared to Beta zeolite. upm.esmdpi.comCurrent time information in Merrimack County, US.
Other large-pore zeolites, such as mordenite (B1173385) (MOR), have also been explored. upm.esmdpi.comcapes.gov.br The catalytic performance of these zeolites is dependent on their specific pore topology, acidity, and resistance to deactivation under reaction conditions. Studies comparing different large-pore zeolites have aimed to identify the optimal structure and acidity for maximizing this compound yield and minimizing by-product formation. rsc.orgrsc.org
Novel nanoporous catalysts, including the ITQ-24 zeolite, have been synthesized and evaluated for this compound production. tarjomeplus.comresearchgate.netscielo.bracs.orgacs.orgnih.govresearchgate.net ITQ-24 is a three-dimensional large-pore zeolite with a unique channel system. acs.org Research on ITQ-24 has focused on understanding the reaction mechanism and the influence of its specific structure on catalytic performance. Theoretical studies using computational methods have provided insights into the preferred reaction pathways and the role of interactions within the zeolite framework. acs.orgacs.orgnih.govresearchgate.net
The development of novel nanoporous catalysts aims to overcome the limitations of traditional zeolites, such as diffusion constraints and deactivation, by tailoring pore structure, acidity, and crystal morphology. researchgate.netpageplace.deupv.es
Solid Acid Catalysts: Performance Enhancement and Novel Formulations
Beyond zeolites, other solid acid catalysts have been investigated for this compound production. These include modified metal oxides, heteropoly acids supported on various materials, and acidic clays. slideshare.netrsc.orgnih.govmdpi.comacs.orggoogle.com
Efforts in this area focus on enhancing catalytic performance through modifications to improve acid strength, site accessibility, and stability. Novel formulations often involve supporting acidic species on high-surface-area materials or incorporating acidic functionalities into ordered porous structures. rsc.orgpageplace.denih.gov For example, studies have explored the use of supported heteropoly acids and modified zirconia materials as solid acid catalysts for the alkylation of benzene with propylene or related reactions. nih.govacs.org
Liquid Acid Catalysts: Advanced Approaches and Environmental Considerations
While solid acid catalysts are increasingly preferred, liquid acid catalysts like AlCl₃ and H₂SO₄ have historically been used in this compound production. upm.esexxonmobilchemical.comtarjomeplus.comnih.govrsc.orgCurrent time information in Merrimack County, US. However, these catalysts present significant environmental challenges, including the generation of corrosive waste streams and difficulties in separation and disposal. researchgate.netresearchgate.netscielo.brscribd.com
Advanced approaches involving liquid acid catalysts have focused on minimizing their environmental impact through process modifications, improved catalyst handling, and the development of less corrosive or more easily recyclable systems. Despite these efforts, the inherent drawbacks of homogeneous liquid acid catalysts have driven the industry towards heterogeneous solid acid catalysts, particularly zeolites, for their environmental benefits and improved process economics. researchgate.netresearchgate.netscribd.com
Table 1: Comparison of Catalyst Types for this compound Production
| Catalyst Type | Advantages | Disadvantages |
| Solid Phosphoric Acid | High propylene conversion, good this compound selectivity | Not regenerable, generates acidic waste, corrosion upm.esrsc.org |
| Aluminum Chloride | High this compound yield, effective transalkylation | Corrosive, difficult separation, environmental issues upm.estarjomeplus.comscribd.com |
| Zeolites | High activity and selectivity, regenerable, environmentally friendly | Potential for deactivation by coking, sensitivity to feed impurities upm.esscribd.com |
Table 2: Catalytic Performance of Selected Zeolites in Benzene Alkylation with Propylene
| Zeolite Type | Si/Al Ratio | Reaction Phase | Key Performance Indicators (Example) | Reference |
| Beta | Varied | Liquid/Vapor | High activity, high this compound selectivity | researchgate.netresearchgate.netslideshare.net |
| H-Y | Varied | Liquid/Vapor | Good activity, pore size influence | upm.esCurrent time information in Merrimack County, US.mdpi.com |
| MCM-22 | Varied | Liquid | High activity and selectivity | exxonmobilchemical.comscielo.brpageplace.de |
| ITQ-24 | Varied | Liquid | High reactivity and selectivity | acs.orgacs.orgnih.govresearchgate.net |
| Mordenite | Varied | Liquid/Vapor | Explored for alkylation/transalkylation | upm.esmdpi.comcapes.gov.br |
Note: Specific performance data (conversion, selectivity, lifetime) vary widely depending on detailed catalyst properties and reaction conditions.
Non-Traditional this compound Synthesis Routes and Process Intensification Research
Advancements in chemical engineering and catalysis have led to the investigation of novel approaches for this compound synthesis, aiming for process intensification, reduced energy consumption, and minimized by-product formation.
Supercritical Fluid Technologies in this compound Synthesis
Supercritical fluids (SCFs) offer unique properties as reaction media, exhibiting characteristics between those of a liquid and a gas. Their tunable density, viscosity, and mass transfer properties can significantly influence reaction rates and selectivities. Research has explored the use of SCFs, such as supercritical carbon dioxide (scCO2), in the alkylation of benzene with propylene to produce this compound.
Studies have investigated the alkylation of benzene with propene over Beta zeolites under various conditions, including gaseous, liquid, vapor-liquid coexistence, and supercritical phases. researchgate.net Operating under supercritical conditions, particularly near the critical point of the reacting mixture, has shown potential for enhancing the yield of this compound and improving catalyst stability. researchgate.netconicet.gov.ar The non-ideality of the reaction medium under supercritical conditions can influence reaction rates and product distribution. conicet.gov.ar For instance, a comparative study on the transalkylation of diisopropylbenzene (DIPB) with benzene over different zeolites in scCO2 and liquid phase explored the influence of the Si/Al ratio on catalyst activity and this compound selectivity. scielo.brscielo.br While scCO2 did not consistently show superior transalkylation activity for all zeolites compared to the liquid phase, the application of SCFs remains an area of interest for optimizing reaction conditions and potentially mitigating catalyst deactivation due to coke formation. researchgate.netscielo.br
Membrane Reactor Applications for Enhanced Selectivity and Yield
Catalytic membrane reactors (CMRs) integrate reaction and separation processes within a single unit, offering the potential to overcome thermodynamic limitations and enhance selectivity by selectively removing products or co-reactants. The application of CMRs in the selective isopropylation of benzene to this compound has been explored. researchgate.netgoogle.com
Studies comparing CMRs to conventional plug flow reactors (PFRs) for benzene isopropylation have demonstrated the potential for almost complete elimination of by-products like polyalkylated benzenes, which are present in significant amounts in conventional processes. researchgate.net Using a CMR, this compound selectivity has been shown to increase significantly. For example, one study reported a maximum this compound selectivity of 97.25% with a CMR, compared to 90.05% with a conventional PFR. researchgate.net Another study using a catalytic membrane reactor reported 100% this compound selectivity under specific conditions, compared to 91.9% with a conventional process. google.comgoogle.com
The benefits of using CMRs include the continuous removal of products, which shifts the reaction equilibrium towards product formation (Le Chatelier's principle), and the ability to decrease the feed ratio of reactants, minimizing excess reactant use and reducing separation costs. google.comgoogle.com CMRs can also potentially reduce the amount of catalyst required. google.comgoogle.com
Research findings on this compound selectivity in membrane reactors compared to conventional reactors:
| Reactor Type | This compound Selectivity (%) | Reference |
| Catalytic Membrane Reactor | Up to 97.25 | researchgate.net |
| Conventional PFR | 90.05 | researchgate.net |
| Catalytic Membrane Reactor | 100 | google.comgoogle.com |
| Conventional Process | 91.9 | google.comgoogle.com |
Further research on CMRs has investigated the effect of reaction parameters such as liquid hourly space velocity (LHSV), reactant mole ratio, and catalyst/reactor volume ratio on process economics and performance. researchgate.net While some studies in flow-through membrane reactors showed lower this compound selectivity at maximum conversion compared to fixed-bed reactors due to higher propylene concentration leading to oligomer formation, the potential for enhanced selectivity and process intensification with optimized CMR configurations remains significant. nih.govresearchgate.net
Microwave-Assisted and Photochemical Synthesis Approaches
Microwave-assisted synthesis has gained attention in organic chemistry for its ability to accelerate reactions, often leading to higher yields, milder conditions, and shorter reaction times compared to conventional heating. scirp.orgnih.govrsc.org While direct microwave-assisted alkylation of benzene with propylene for this compound production isn't extensively detailed in the provided results, microwave irradiation has been applied in related reactions, such as the synthesis of coumarin (B35378) derivatives under solvent-free conditions. nih.gov The principle of using microwave energy to enhance reaction kinetics could potentially be explored for this compound synthesis.
Photochemical synthesis, utilizing light to drive chemical reactions, offers another non-traditional route. Research has explored photochemical approaches for the oxidation of this compound to this compound hydroperoxide (CHP), a key intermediate in the conventional this compound process. ariel.ac.ilresearchgate.netacs.org For example, a strategy using iron bromide under blue light irradiation has been demonstrated for the photooxidation of this compound to CHP, achieving high yields in a relatively short time. researchgate.net This approach involves the generation of reactive species, such as bromine radicals, via photoinduced ligand-to-metal charge transfer to abstract hydrogen atoms from this compound. researchgate.net While this focuses on the oxidation step rather than the initial alkylation, it highlights the potential of photochemical methods in this compound-related chemistry. Direct photocatalytic conversion of benzene to phenol with molecular oxygen, a related process, is also being investigated as a green alternative. researchgate.netresearchgate.net
Green Chemistry Principles in this compound Production Research
The chemical industry is increasingly focusing on implementing green chemistry principles to reduce the environmental impact of chemical production. Research in this compound synthesis is also moving towards more sustainable practices.
Solvent-Free Alkylation Processes
Traditional alkylation processes often utilize solvents, which can contribute to waste generation and environmental concerns. Research into solvent-free alkylation processes for this compound production aims to eliminate or reduce the need for solvents. This aligns with green chemistry principles by minimizing the use and generation of hazardous substances.
The use of solid catalysts, such as zeolites, facilitates the development of solvent-free or near-solvent-free processes. google.comgoogle.com For instance, processes utilizing organotemplate-free zeolite beta catalysts with a low silica-to-alumina ratio have been developed for benzene alkylation with propylene. google.comgoogle.com These processes can operate under relatively mild conditions, including lower reactor inlet temperatures, while maintaining high this compound selectivity and high propylene conversion. google.comgoogle.com The absence of organic templates in catalyst synthesis also contributes to a greener production route.
Utilization of Renewable Feedstocks and Bio-Based Propylene
A significant aspect of green chemistry in this compound production is the shift from fossil fuel-based feedstocks to renewable resources. Research is actively exploring the production of this compound from bio-based sources.
One promising route involves the production of renewable aromatic compounds, including this compound, from biologically produced cyclic monoterpenes. google.com These monoterpenes can be converted to cymene, which can then be used as a renewable feedstock for the production of renewable this compound through transalkylation with benzene. google.com
Another area of research focuses on utilizing biomass derivatives, such as lignin (B12514952), as a source for this compound production. ustc.edu.cnresearchgate.net A multi-step process involving the catalytic transformation of lignin-derived compounds has been investigated, demonstrating the potential for synthesizing this compound from this renewable resource. ustc.edu.cnresearchgate.net This process can involve steps like catalytic pyrolysis of lignin to produce aromatic mixtures, followed by dealkylation and alkylation reactions. ustc.edu.cn
The development of bio-based this compound production processes using renewable feedstocks is a growing trend in the this compound market, driven by increasing environmental concerns and sustainability goals. alliedmarketresearch.commarketresearchfuture.comdatahorizzonresearch.com Companies are exploring bio-based routes as an alternative to traditional petrochemical sources, which can create opportunities for a more sustainable chemical industry. alliedmarketresearch.commarketresearchfuture.com
Waste Minimization and Energy Efficiency in Catalytic Processes
The production of this compound through catalytic processes has seen significant advancements aimed at minimizing waste generation and improving energy efficiency. The shift from older technologies utilizing corrosive liquid catalysts like aluminum chloride (AlCl₃) and solid phosphoric acid (SPA) to newer solid acid catalysts, particularly zeolites, has been a key driver in this regard. exxonmobilchemical.comosti.govupm.esresearchgate.net
Traditional methods using catalysts like AlCl₃ and SPA presented several drawbacks, including the generation of significant acidic waste streams, catalyst disposal issues, and the need for energy-intensive separation and purification steps due to byproduct formation. upm.esresearchgate.nettarjomeplus.com For instance, the AlCl₃ process requires a three-stage wash system with water and caustic solution to remove the catalyst from the reaction product, generating waste. upm.es SPA catalysts, while effective for this compound synthesis, have limitations such as lower this compound yield compared to newer catalysts and are not regenerable, leading to disposal problems. tarjomeplus.com
Modern catalytic processes, such as those employing zeolite catalysts, offer substantial improvements in waste minimization and energy efficiency. Zeolite-based processes are characterized by high activity and selectivity, which minimizes the formation of unwanted byproducts like polyisopropylbenzenes (PIPB) and other heavy alkylates. exxonmobilchemical.comupm.esresearchgate.netbadgerlicensing.com Reduced byproduct formation directly translates to less material loss and simplifies the downstream purification train, requiring less energy for separation through distillation. exxonmobilchemical.combadgerlicensing.comescholarship.org
Furthermore, zeolite catalysts are often regenerable, significantly reducing the amount of solid waste generated compared to non-regenerable catalysts like SPA. upm.es The long catalyst life associated with some zeolite catalysts also contributes to less frequent catalyst replacement and disposal. badgerlicensing.comten.com
Energy efficiency is enhanced in modern this compound processes through several mechanisms. The high selectivity of zeolite catalysts allows for operation with minimal excess of benzene in the feed, which reduces the recycle rates and, consequently, the energy consumption in the reaction and distillation sections. exxonmobilchemical.combadgerlicensing.comten.com Processes like the Badger this compound technology are highlighted as being highly energy efficient with a low environmental impact. exxonmobilchemical.combadgerlicensing.comten.com This technology, utilizing ExxonMobil's zeolite catalysts, operates in the liquid phase under mild conditions (low temperature and pressure), further contributing to energy savings and allowing for the use of less expensive materials of construction like carbon steel, which also lowers capital investment. exxonmobilchemical.comupm.esbadgerlicensing.comten.com
Integrated process designs also play a crucial role in improving energy efficiency. Some modern processes incorporate features like two-flash vessel systems to improve energy efficiency and reduce material loss. escholarship.org The heat generated during the exothermic alkylation reaction can be recovered and utilized to heat the feed streams, further reducing external energy requirements. escholarship.orgjaci.or.jpsathyabama.ac.in Catalytic distillation, where reaction and separation occur simultaneously in a single unit, is another approach that can lead to energy savings and reduced capital costs. sathyabama.ac.inscribd.com
Research findings demonstrate the impact of different catalysts and process conditions on yield and energy efficiency. Studies comparing different zeolite catalysts, temperatures, and reaction conditions aim to identify the most efficient combinations for this compound production. osti.gov For instance, experiments have investigated the performance of various zeolites like Beta-zeolite and H-Z-Y zeolite under different conditions, measuring this compound production and selectivity versus side-products like diisopropylbenzenes (DIPB). osti.gov
The development of novel catalysts, such as modified beta zeolite exchanged with cerium, has shown increased activity and selectivity for this compound production in transalkylation reactions, contributing to more economical and efficient processes. scielo.br
| Catalyst Type | Key Advantages for Waste Minimization & Energy Efficiency | Disadvantages (compared to modern catalysts) |
| Solid Phosphoric Acid (SPA) | Effective for this compound synthesis. tarjomeplus.com | Limited yield, high benzene/propylene ratio needed, non-regenerable catalyst. tarjomeplus.com |
| Aluminum Chloride (AlCl₃) | Can achieve high overall this compound yield with transalkylation. tarjomeplus.com | Corrosive, generates acidic waste, catalyst used on a once-through basis. upm.esresearchgate.net |
| Zeolites (e.g., Beta, MCM-22) | High activity and selectivity, regenerable, lower byproduct formation, milder operating conditions, reduced corrosion. exxonmobilchemical.comupm.esresearchgate.netbadgerlicensing.com | Performance can vary depending on zeolite type and modification. osti.govresearchgate.net |
Oxidative Transformations of this compound: Academic Investigations
The oxidation of this compound is a cornerstone of industrial chemistry, primarily for the production of this compound hydroperoxide, a precursor to phenol and acetone. Academic research has extensively explored the nuances of these oxidative processes.
The liquid-phase autoxidation of this compound is a classic example of a free-radical chain reaction. libretexts.org This process is typically carried out by bubbling air or oxygen through liquid this compound, often in a basic medium to neutralize acidic byproducts that could catalyze the decomposition of the desired hydroperoxide. acs.orgulisboa.pt
The reaction proceeds through three main stages:
Initiation: The reaction is initiated by the formation of cumyl radicals. This can be achieved through the decomposition of an added radical initiator or, more commonly in industrial settings, through the autocatalytic decomposition of this compound hydroperoxide (CHP) itself. libretexts.org The tertiary benzylic hydrogen on the this compound molecule is particularly susceptible to abstraction. wikipedia.org
Termination: The chain reaction is terminated by the combination of two radicals to form non-radical products. libretexts.org
The primary product of this autoxidation is this compound hydroperoxide. However, side reactions can occur, leading to the formation of byproducts such as dimethylphenylcarbinol (DMPC) and acetophenone. ulisboa.pt Phenol can also be formed as a byproduct and acts as an inhibitor to the oxidation reaction. ulisboa.pt
Kinetic models have been developed to describe the rate of this compound autoxidation. These models are based on the radical-chain kinetic scheme and consider the rates of initiation, propagation, and termination steps. They are essential for optimizing reactor design and operating conditions to maximize the yield of this compound hydroperoxide.
To improve the efficiency and selectivity of this compound oxidation, various catalysts have been investigated. These catalysts can influence the reaction rate and product distribution. Transition metal compounds, such as those of manganese, copper, cobalt, nickel, and iron, have been shown to be effective catalysts for the liquid-phase oxidation of this compound. ulisboa.pt The catalytic activity of metal ions often follows the order: Mn(II) > Cu(II) > Co(II) > Ni(II) > Fe(II). ulisboa.pt
Zeolites, particularly those modified with metals, have also been explored as catalysts for this compound oxidation. researchgate.net For instance, cerium-modified beta zeolite has been shown to enhance the conversion of this compound and the selectivity towards this compound hydroperoxide. researchgate.net
Recent research has also focused on the use of more novel catalysts, such as metal-organic frameworks (MOFs) and ionic liquids, to achieve higher selectivity under milder reaction conditions. The goal of selective functionalization is to direct the oxidation towards a specific product, minimizing the formation of unwanted byproducts.
A summary of various catalysts and their performance in this compound oxidation is presented in the table below.
| Catalyst Type | Example | Key Findings |
| Transition Metal Compounds | Mn(II), Cu(II), Co(II) salts | Effective in catalyzing this compound oxidation, with Mn(II) showing the highest activity. ulisboa.pt |
| Zeolites | Cerium-modified Beta Zeolite | Increased conversion of this compound and selectivity to this compound hydroperoxide. researchgate.net |
| Metal-Organic Frameworks | Not specified | Investigated as potential catalysts for improved selectivity. |
| Ionic Liquids | Not specified | Studied for their potential to enhance reaction rates and selectivity. |
Ozonolysis is a powerful oxidative cleavage reaction that can break carbon-carbon double bonds. libretexts.orgmasterorganicchemistry.com While this compound itself does not have a double bond in its side chain, ozonolysis can be relevant in the context of byproducts or in advanced oxidation processes. The general mechanism of ozonolysis involves the 1,3-dipolar cycloaddition of ozone to an alkene, forming an unstable primary ozonide (molozonide). organic-chemistry.org This intermediate rearranges to a more stable secondary ozonide, which can then be worked up to yield carbonyl compounds. organic-chemistry.org
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.org These processes rely on the in-situ generation of highly reactive species, most commonly the hydroxyl radical (•OH). wikipedia.orgnih.gov AOPs can be used for the degradation of this compound, particularly in environmental remediation contexts. Common AOPs include the use of ozone, hydrogen peroxide, UV light, and Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst). wikipedia.orgresearchgate.net The hydroxyl radicals generated in these processes can attack the this compound molecule, leading to its degradation into smaller, less harmful compounds. wikipedia.org
Acid-Catalyzed Reactions of this compound
In the presence of acid catalysts, this compound can undergo several important transformations, including transalkylation, disproportionation, fragmentation, and dealkylation. These reactions are central to the production of this compound and the management of byproducts in industrial processes.
In the synthesis of this compound via the Friedel-Crafts alkylation of benzene with propylene, the formation of polyisopropylbenzenes, such as diisopropylbenzene (DIPB) and triisopropylbenzene (B8360398) (TIPB), is a common side reaction. tarjomeplus.comupm.es To maximize the yield of this compound, these polyalkylated byproducts are often recycled and subjected to transalkylation with benzene. tarjomeplus.comupm.es
Transalkylation is the transfer of an alkyl group from one aromatic molecule to another. In the context of this compound production, DIPB is reacted with benzene in the presence of an acid catalyst to produce two molecules of this compound. tarjomeplus.com
The mechanism of transalkylation involves the protonation of the DIPB molecule by the acid catalyst to form a carbocation. This carbocation can then be attacked by a benzene molecule, leading to the formation of two this compound molecules after deprotonation.
Disproportionation is a reaction in which a substance is simultaneously oxidized and reduced, or in this case, where two identical molecules react to form two different products. In the context of this compound, two molecules of this compound can react under acidic conditions to form benzene and diisopropylbenzene. This is essentially the reverse of the desired transalkylation reaction.
The product distribution in these reactions is influenced by the choice of catalyst, temperature, and the ratio of reactants. Zeolite catalysts, such as beta zeolite, have been found to be highly effective for the transalkylation of DIPB to this compound. tarjomeplus.com Solid phosphoric acid (SPA) and aluminum chloride (AlCl₃) are also used as catalysts in industrial processes. tarjomeplus.comupm.es
The table below summarizes the conditions and outcomes of transalkylation and disproportionation of this compound and its derivatives.
| Reaction | Reactants | Catalyst | Key Products |
| Transalkylation | Diisopropylbenzene, Benzene | Beta Zeolite, AlCl₃, SPA | This compound tarjomeplus.comupm.es |
| Disproportionation | This compound | Acid Catalyst | Benzene, Diisopropylbenzene |
Under more severe acidic conditions or at higher temperatures, this compound can undergo fragmentation and dealkylation reactions.
Dealkylation is the removal of the isopropyl group from the benzene ring, resulting in the formation of benzene and propene. This is the reverse of the this compound synthesis reaction.
Fragmentation can also occur, where the isopropyl group itself breaks apart. This can lead to the formation of smaller alkylbenzenes and other byproducts. Cracking reactions can lead to the formation of ethylbenzene (B125841) and butylbenzenes. upm.es
These pathways are generally undesirable in the context of this compound production and are minimized by controlling the reaction conditions and catalyst selection. The acid-catalyzed cleavage of this compound hydroperoxide to phenol and acetone is a well-known and industrially significant reaction, but the direct acid-catalyzed fragmentation of this compound itself is typically a side reaction to be avoided. nih.gov
Advanced Reaction Kinetics and Thermodynamics of this compound Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the efficiency, rate, and feasibility of the chemical transformations that this compound undergoes. By examining parameters such as rate constants, activation energies, and the energetic landscapes of reaction pathways, a deeper understanding of this compound chemistry can be achieved. This involves both empirical measurements and sophisticated computational modeling to map out the intricate details of its reactions.
The experimental investigation of this compound reaction kinetics is crucial for process optimization and safety. Techniques such as high-pressure differential scanning calorimetry and low-pressure photocalorimetry are employed to study the kinetics of this compound transformations, like its oxidation. researchgate.net By monitoring the formation of products such as this compound hydroperoxide (CHP), acetophenone, and phenol, researchers can deduce kinetic parameters. researchgate.net
For the catalyst-free photo-oxidation of this compound, the apparent activation energy has been determined to be 22.3 kJ mol⁻¹, a value that corresponds to a radical chain process. researchgate.net In the context of the this compound process, which involves the oxidation of this compound to CHP, understanding the degradation kinetics of CHP is also vital for safety and control. researchgate.net Under the assumption of a pseudo-first-order reaction, the rate constant for CHP formation during photo-oxidation was observed to change from approximately 0.76 s⁻¹ in the initial hours to about 0.2 s⁻¹ at later stages. researchgate.net
In the production of this compound via the alkylation of benzene with propylene, kinetic studies are essential for reactor design and maximizing yield. For vapor-phase alkylation, specific kinetic parameters have been reported. The reaction of benzene and propylene to form this compound has a reported activation energy of 104,174 kJ/kmol. youtube.com A common, undesired parallel reaction is the subsequent alkylation of this compound with another propylene molecule to form p-diisopropylbenzene; this reaction has a higher activation energy of 146,742 kJ/kmol. youtube.com
The transalkylation of diisopropylbenzene with benzene is another important reaction in this compound production, and its kinetics have also been studied. Over a modified beta zeolite catalyst, the activation energy for this transalkylation reaction was found to be 116.53 kJ/mol. researchgate.net
The following table summarizes experimentally determined or industrially relevant kinetic parameters for key reactions involving this compound.
Table 1: Kinetic Parameters for this compound Transformations
| Reaction | Catalyst/Conditions | Activation Energy (Ea) | Rate Constant (k) | Source |
|---|---|---|---|---|
| This compound Photo-oxidation | Catalyst-free, UV exposure | 22.3 kJ/mol | k_CHP ≈ 0.76 s⁻¹ (initial) to 0.2 s⁻¹ (later) | researchgate.net |
| Benzene + Propylene → this compound | Vapor Phase | 104,174 kJ/kmol | Pre-exponential factor (A) = 2.88 x 10⁷ | youtube.com |
| This compound + Propylene → p-Diisopropylbenzene | Vapor Phase | 146,742 kJ/kmol | Pre-exponential factor (A) = 2.32 x 10⁹ | youtube.com |
| Transalkylation of 1,4-DIPB with Benzene | Modified Beta Zeolite | 116.53 kJ/mol | Not specified | researchgate.net |
Computational chemistry offers powerful tools to complement experimental studies by providing a molecular-level picture of reaction mechanisms. youtube.com Theories like Transition State Theory (TST) form the basis for understanding reaction rates by examining the properties of the "activated complex," an unstable intermediate species at the highest energy point on the reaction pathway. wikipedia.orglibretexts.org The rate of a reaction is considered to be proportional to the concentration of this activated complex and the rate at which it converts into products. libretexts.org
For this compound synthesis via the Friedel-Crafts alkylation of benzene with propylene, computational models have been used to investigate the reaction pathways. One such study utilized the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method to explore the reaction within a zeolite catalyst (ITQ-24). acs.org This approach allows for a high level of theory (B3LYP/6-31G(d,p)) to be used for the active site, while a more computationally efficient method (UFF) is used for the larger zeolite framework. acs.org
These computational investigations can compare different potential mechanisms, such as consecutive and associative pathways. acs.org For the ITQ-24 zeolite catalyst, modeling revealed that the reaction preferentially occurs through a consecutive mechanism. acs.org The calculations identified the benzene alkylation step as the rate-determining step of the process. acs.org The estimated activation energy for this step was calculated to be 35.70 kcal/mol, which shows reasonable agreement with experimental values reported for similar zeolite catalysts. acs.org
Computational models are also instrumental in visualizing the geometry of intermediates and transition states along the reaction coordinate. libretexts.org By calculating the potential energy surface, researchers can map the minimum energy path from reactants to products, identifying the high-energy transition state that represents the kinetic barrier to the reaction. libretexts.org For instance, in the alkylation of benzene, computational models can detail the structure of the carbocation intermediate and the transition states leading to its formation and subsequent reaction. The electrostatic potential from the extended zeolite framework was found to have a more significant contribution to the selectivity of the transition state than van der Waals interactions. acs.org Such insights are critical for designing catalysts with improved activity and selectivity for this compound production. researchgate.net
Environmental Fate, Transport, and Remediation Research of Cumene
Environmental Distribution and Persistence of Cumene (B47948)
This compound can be released into the environment through various sources, including manufacturing and processing plants, transport of fuels, oil spills, incomplete combustion of fossil fuels, and evaporative losses from gasoline stations. nih.govalberta.canih.gov Once released, its distribution and persistence in the environment are influenced by its physical and chemical properties, such as its relatively high vapor pressure, low water solubility, and moderate to strong adsorption to soil and sediments. nih.govwho.intnih.govinchem.org
This compound is expected to adsorb moderately to strongly to soil and sediments, which limits its mobility in these compartments. who.intalberta.canih.govinchem.org However, its relatively high vapor pressure suggests that volatilization from dry soil surfaces can be significant. inchem.org In water, important fate and transport processes include volatilization and aerobic biodegradation. inchem.org Chemical hydrolysis, oxidation, photolysis, and reaction with hydroxyl radicals are not expected to be significant fate processes in water. inchem.org
High levels of this compound have been detected in groundwater near industrial sites and in industrial effluents, with reported concentrations ranging up to 1581 µg/L near underground storage tanks. nih.govmdpi.com Concentrations up to 700 µg/L have been found near outboard motor operations and up to 54 µg/L near coal gasification facilities. mdpi.com Lower levels (typically less than 5 µg/L) have been detected in groundwater not adjacent to known industrial or contaminated sites. mdpi.com In contaminated soil, high levels have been observed, reaching up to 305 mg/kg in soils impacted by garage spills. nih.gov
Despite its potential for biodegradation, this compound can be rather recalcitrant and not easily attenuated by natural processes at some sites, although its persistence and degradation can vary with site-specific conditions. mdpi.com
Table 1: Reported this compound Concentrations in Environmental Media
| Medium | Location Type | Reported Concentration Range (µg/L or mg/kg) | Source |
| Groundwater | Near underground storage tanks | Up to 1581 µg/L | nih.govmdpi.com |
| Groundwater | Near outboard motor operations | Up to 700 µg/L | mdpi.com |
| Groundwater | Near coal gasification facilities | Up to 54 µg/L | mdpi.com |
| Groundwater | Not near contaminated sites | Usually less than 5 µg/L | nih.govmdpi.com |
| Soil | Contaminated by garage spills | Up to 305 mg/kg | nih.gov |
Atmospheric Fate and Photo-oxidation Studies
In the atmosphere, this compound is expected to exist almost entirely in the vapor phase. who.int It does not absorb ultraviolet light at wavelengths greater than 290 nm, suggesting that direct photolysis is not a significant removal process. who.int Similarly, reaction with ozone in the atmosphere is not expected to be an important fate process for this compound. who.int
The primary removal mechanism for this compound in the atmosphere is indirect photodegradation through reaction with hydroxyl (OH) radicals. who.intdomochemicals.comnih.govuni-wuppertal.de The estimated half-life of this compound in the atmosphere from reaction with OH radicals is approximately 59 hours. domochemicals.com Studies on the photo-oxidation of this compound have investigated the kinetics and products formed, including this compound hydroperoxide, acetophenone (B1666503), and phenol (B47542). researchgate.net The photo-oxidation process can involve radical chain reactions. researchgate.net
Aquatic and Soil Transport Mechanisms
In aquatic environments, volatilization from the water surface is a significant transport mechanism for this compound due to its relatively high Henry's Law constant. who.intnih.govinchem.orgdomochemicals.com Estimated half-lives for volatilization range from 1.2 hours in a model river to 4.4 days in a model lake. nih.gov this compound is also predicted to adsorb to suspended solids and sediment in water. who.intnih.gov
In soil, this compound's mobility is considered low to slight due to its moderate to strong adsorption to soil organic matter, as indicated by estimated soil sorption coefficient (Koc) values ranging from 513 to 3890 L/kg. nih.govinchem.orgdomochemicals.com Volatilization from moist soil surfaces is also an important transport process. nih.gov
Biodegradation Pathways and Microbial Metabolism of this compound
This compound is known to undergo biodegradation in both water and soil environments. who.intinchem.orgmdpi.com A number of microorganisms capable of degrading this compound have been isolated. inchem.org Biodegradation is considered a primary elimination mechanism from the environment. europa.eu
Aerobic and Anaerobic Degradation Mechanisms
This compound biodegradation can occur under both aerobic and anaerobic conditions. mdpi.com Under aerobic conditions, biodegradation is generally faster and more efficient, with oxygen serving as the terminal electron acceptor. mdpi.com Aerobic degradation of aromatic hydrocarbons often involves initial oxygenation catalyzed by monooxygenases or dioxygenases, leading to the formation of hydroxylated intermediates like catechol, followed by ring cleavage. mdpi.comniscpr.res.inresearchgate.netunesp.brresearchgate.nettandfonline.com
Under anaerobic conditions, biodegradation is typically slower. mdpi.com Anaerobic degradation of aromatic compounds can occur through various mechanisms, including fumarate (B1241708) addition, oxygen-independent hydroxylation, direct carboxylation, hydration, and reverse methanogenesis, depending on the specific compound and the available electron acceptors such as nitrate, sulfate (B86663), or carbonate. mdpi.comniscpr.res.inresearchgate.netresearchgate.netnih.gov For some aromatic compounds, the initial step in anaerobic degradation involves carboxylation. tandfonline.com The metabolic pathways for hydrocarbon degradation, both aerobic and anaerobic, generally involve upper pathways that convert the original compound to central intermediates and lower pathways that lead to ring cleavage and further metabolism for biomass production. researchgate.netunesp.br
Studies have shown that this compound can biodegrade fairly rapidly under aerobic conditions. inchem.org While readily biodegradable under aerobic conditions, this compound is not biodegradable under anaerobic conditions by non-adapted microorganisms according to some studies. domochemicals.com However, other research indicates that this compound biodegradation can occur in anaerobic conditions. mdpi.com
Microbial Consortia and Enzyme Systems Involved in this compound Bioremediation
Microbial consortia, which are communities of different microorganisms, can be more effective than single microbial or enzyme systems for environmental bioremediation due to their enhanced adaptability, tolerance, and synergistic interactions. frontiersin.orgnih.govfrontiersin.org These consortia can collectively degrade complex compounds that single species may not be able to break down efficiently. nih.govfrontiersin.org Microorganisms involved in hydrocarbon degradation possess specific enzymes crucial for the metabolic pathways. mdpi.comacs.org
In the context of this compound bioremediation, microbial consortia capable of degrading aromatic hydrocarbons are of interest. The enzymatic reactions at the core of microbial bioremediation convert hazardous compounds into less harmful substances. sustaine.org Key enzymes involved in the initial steps of hydrocarbon degradation under aerobic conditions include monooxygenases and dioxygenases. mdpi.comresearchgate.netunesp.brresearchgate.netsustaine.org Research has isolated and characterized a this compound dioxygenase from a Pseudomonas fluorescens strain capable of using this compound as its sole carbon source. mdpi.com Understanding the metabolic interactions and enzymatic capabilities within microbial communities is vital for optimizing bioremediation strategies. mdpi.com
Advanced Remediation Technologies for this compound Contamination
Several techniques have been investigated for the removal and remediation of this compound contamination in environmental media, particularly in groundwater. Due to its tendency to sorb to soils, chemical oxidation is not always recommended for this compound treatment in groundwater. mdpi.com
Sorption to activated carbon or resin is a method that can be used to remove this compound. mdpi.com Bioremediation, which harnesses the metabolic capabilities of microorganisms, is considered an effective and relatively cost-efficient remediation approach for this compound. mdpi.comsustaine.org Phytoremediation, which involves the use of plants to remove or break down contaminants, has also been proven effective for this compound. mdpi.com
Advanced remediation technologies for contaminated sites include various physical, chemical, and biological methods. researchgate.netresearchgate.net For groundwater contamination, techniques like pump and treat, permeable reactive barriers, air sparging, and chemical oxidation can be employed. researchgate.net Bioremediation, including enhanced natural attenuation, is also a key strategy. researchgate.netresearchgate.net
In situ remediation of this compound has been an area with limited research compared to other contaminants. mdpi.comnih.gov However, Sulfate Enhanced Bioremediation (SEB) has been evaluated in field case studies for this compound in groundwater. mdpi.comnih.gov Results from one field case study showed a significant decrease in the this compound plume area following SEB injections. mdpi.comnih.gov
Other advanced oxidation processes (AOPs) like Fenton process, photocatalysis, and plasma oxidation have shown high removal efficiency for various contaminants and are being researched for soil remediation, although their specific application and effectiveness for this compound may depend on site-specific conditions and the matrix. gnest.org Combining chemical oxidation with biological remediation can offer synergistic effects. gnest.org
Table 2: Remediation Technologies for this compound Contamination
| Technology | Description | Applicability to this compound | Notes | Source |
| Sorption (Activated Carbon/Resin) | Adsorption of this compound onto solid media. | Effective for removal. | Physical removal method. | mdpi.com |
| Bioremediation | Utilization of microorganisms to degrade this compound. | Effective and relatively cost-efficient. Can occur under aerobic and anaerobic conditions. | Can be enhanced (e.g., nutrient addition). Varies with site conditions. | mdpi.comsustaine.org |
| Phytoremediation | Use of plants to remove or break down this compound. | Proven effective. | Biological method. | mdpi.com |
| Sulfate Enhanced Bioremediation | Stimulating biodegradation by adding sulfate as an electron acceptor. | Evaluated in field studies for groundwater, showing significant plume reduction. | In situ biological method. Research is less extensive compared to other contaminants. | mdpi.comnih.gov |
| Chemical Oxidation | Using chemical oxidants to break down this compound. | Not always recommended for groundwater due to soil sorption. | Can be effective but may have limitations depending on the matrix and specific oxidant. | mdpi.comgnest.org |
| Advanced Oxidation Processes | Processes like Fenton, photocatalysis, plasma oxidation. | Potential for high removal efficiency, but specific this compound application needs consideration. | Often used for various organic contaminants; effectiveness for this compound in different matrices varies. | gnest.org |
Chemical Oxidation and Reduction Methods
Chemical oxidation and reduction methods involve the use of chemical reagents to transform or break down contaminants into less harmful substances. For this compound, however, chemical oxidation is generally not recommended for groundwater treatment due to its tendency to sorb strongly to soils (with a Koc value of 3.45). mdpi.comnih.gov This sorption can limit the contact between the oxidizing agent and the sorbed this compound, reducing the efficiency of the process.
Despite this general recommendation against in-situ chemical oxidation (ISCO) for this compound in groundwater mdpi.comnih.gov, research explores the oxidative degradation pathways of this compound and related compounds. Studies on the forced degradation of this compound, for instance, have investigated the formation rates of oxidative degradants such as this compound hydroperoxide, acetophenone, and 2-phenyl-2-propanol (B165765). nih.govpharxmonconsulting.com The presence of certain solvents, like methanol, has been shown to significantly impact the degradation rate and the distribution of these oxidation products, suggesting the involvement of alkoxy radicals in the reaction pathway. nih.govpharxmonconsulting.com this compound hydroperoxide itself is an organic peroxide that can undergo decomposition, a process relevant in the chemical industry for producing phenol and acetone (B3395972), and its decomposition can be initiated by factors such as heat, catalysts, and impurities. organic-chemistry.orgresearchgate.nettamu.edugoogle.com
Adsorption and Filtration Technologies
Adsorption and filtration technologies are employed to remove contaminants from water or air streams by physically binding them to a solid material or separating them based on size or other properties. This compound can be effectively removed from contaminated water or gaseous streams through sorption processes. mdpi.comnih.gov
Activated carbon and resins are known adsorbents for this compound in water treatment. mdpi.comnih.gov For gaseous streams, research has explored the use of specific adsorbents like MCM-41 supported sulfuric acid (SSA/MCM-41) for the efficient removal of gaseous this compound. nih.govmdpi.com This material has demonstrated high this compound removal ratios, exceeding 97% within a reactive temperature range of 120–170 °C. nih.govmdpi.com Studies have shown that process conditions such as bed temperature, inlet concentration, bed height, and flow rate significantly influence the removal performance. nih.govmdpi.com The SSA/MCM-41 adsorbent also exhibited good stability and reusability over multiple adsorption/regeneration cycles. mdpi.com The adsorbed products on SSA/MCM-41 were identified as 4-isopropylbenzenesulfonic acid and 4,4'-sulfonyl bis(isopropylbenzene), confirming a reactive adsorption mechanism. nih.gov
Compared to activated carbon, which may require excessive steam for regeneration and can experience attrition and fouling, some alternative adsorbents may offer advantages. google.com For instance, macroreticular, hydrophobic water-insoluble crosslinked polymers comprising divinylbenzene (B73037) units have been proposed for removing this compound from gaseous streams, with regeneration achievable by contacting the polymer with steam. google.com
Interactive Table 1: Adsorption Performance of SSA/MCM-41 for Gaseous this compound
| Parameter | Value | Notes | Source |
| Reactive Temperature Region | 120–170 °C | This compound removal ratios > 97% | nih.govmdpi.com |
| Optimum Temperature | 160 °C | Achieved highest removal efficiency | mdpi.com |
| Highest Theoretical Breakthrough Time (tB,th) | 69.60 min | At optimal conditions | nih.govmdpi.com |
| Highest Theoretical Adsorption Capacity (QB,th) | 324.50 mg g-1 | At optimal conditions; outperforms some other adsorbents | nih.govmdpi.com |
| Regeneration | Achievable with steam | SSA/MCM-41 shows robust reusability | mdpi.comgoogle.com |
Bioremediation Strategies for Contaminated Sites
Bioremediation utilizes microorganisms to degrade or transform contaminants in soil and groundwater. This compound is generally considered biodegradable under both aerobic and anaerobic conditions. mdpi.comnih.govwho.int Research has shown that bioremediation, including phytoremediation, can be effective and relatively cost-efficient approaches for addressing this compound contamination. mdpi.comnih.govresearchgate.net
Aerobic biodegradation of this compound has been observed in freshwater sediment/water systems, with studies demonstrating significant degradation and the production of radiolabelled carbon dioxide. who.int The disappearance half-life in such systems has been reported to be around 2.5 days. who.int However, studies have also shown mixed results regarding the extent of aerobic degradation over longer periods, with reported degradation ranging from 13% to 86% after 28 days. nih.gov
Under anaerobic conditions, this compound biodegradation can also occur. mdpi.comnih.govwho.int Sulfate-enhanced bioremediation (SEB) has been evaluated as a promising technique for in-situ remediation of this compound in groundwater. mdpi.comnih.govresearchgate.netfloridadep.gov A field case study utilizing SEB demonstrated a significant decrease in the this compound plume area, with an approximate 92% reduction observed after three rounds of sulfate injections. mdpi.comnih.govresearchgate.net This process likely stimulates the growth of sulfate-reducing bacteria, which are believed to be the primary agents for this compound breakdown under these conditions. nih.gov While anaerobic degradation may be slower than aerobic degradation, higher concentrations of sulfate can be introduced into groundwater compared to dissolved oxygen, potentially enhancing the process where sulfate is a limiting factor for anaerobic degradation. floridadep.gov
Biostimulation, which involves adding terminal electron acceptors (TEAs) like oxygen or sulfate and nutrients to stimulate native microbial populations, is a documented approach for promoting the biodegradation of monoaromatic hydrocarbons, including this compound, in groundwater and subsurface soils. epa.gov While the effectiveness of in-situ biostimulation specifically for predominantly this compound-contaminated sites has not been extensively confirmed in both aerobic and anaerobic environments, microbial flora capable of degrading petroleum hydrocarbons under aerobic conditions are typically present in groundwater and soils. epa.gov
Interactive Table 2: this compound Biodegradation Observations
| Condition | Observation | Notes | Source |
| Aerobic | Significant degradation observed | In freshwater sediment/water systems | who.int |
| Aerobic | Disappearance half-life ~2.5 days | In a freshwater sediment/water system | who.int |
| Aerobic | Mixed degradation rates (13-86% in 28 days) | Results vary across studies | nih.gov |
| Anaerobic | Biodegradation can occur | Relevant for in-situ remediation | mdpi.comnih.govwho.int |
| Anaerobic | Sulfate-enhanced bioremediation (SEB) effective | Field study showed ~92% plume area decrease after injections | mdpi.comnih.govresearchgate.net |
| Anaerobic | Likely mediated by sulfate-reducing bacteria | Stimulated by sulfate addition | nih.gov |
Advanced Analytical and Spectroscopic Characterization of Cumene and Its Reaction Systems
Chromatographic Techniques for High-Resolution Separation and Quantification (e.g., GC-MS, LC-MS)
Chromatographic methods, particularly coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for separating and quantifying cumene (B47948) and its related compounds in complex mixtures. GC is widely used for the analysis of this compound, especially for determining its purity and identifying impurities. sigmaaldrich.comtajhizkala.iriteh.aiantpedia.com GC-MS is specifically mentioned for the analysis of this compound hydroperoxide, a key intermediate in the this compound process. analytice.comnih.gov LC-MS is also applicable for this compound analysis, particularly for applications requiring the separation of less volatile or more polar compounds that may be present in this compound-containing samples. sielc.comsielc.com
These techniques enable the separation of this compound from various impurities and byproducts that can arise during its synthesis or reactions. Examples of impurities that can be analyzed by GC include nonaromatic hydrocarbons, benzene (B151609), toluene (B28343), ethylbenzene (B125841), phenol (B47542), cymenes, butylbenzenes, and alpha-methylstyrene. tajhizkala.iriteh.ai
Development of Novel Stationary Phases and Detection Methods
The efficiency and selectivity of chromatographic separations heavily rely on the stationary phase. Research continues into developing novel stationary phases to improve the separation of this compound and its isomers or related compounds. For instance, metal-organic frameworks (MOFs) have shown promise as stationary phases in both GC and HPLC, offering unique separation selectivities based on their well-defined porous structures. rsc.org Studies have demonstrated flow-dependent separation selectivity for compounds like ethylbenzene and this compound on HPLC columns packed with silica (B1680970) microparticles coated with a Zr-based MOF (UiO-66). rsc.org
Detection methods in chromatography are also continuously being refined to enhance sensitivity and specificity. Flame Ionization Detectors (FID) are commonly used in GC for this compound analysis due to their response to hydrocarbons. tajhizkala.irosha.gov Mass spectrometry detectors, as in GC-MS and LC-MS, provide structural information for identification and allow for the quantification of specific compounds even in complex matrices. analytice.comnih.govresearchgate.netnih.gov
Speciation and Impurity Profiling
Chromatographic techniques are essential for the speciation and detailed impurity profiling of this compound. Speciation involves identifying and quantifying the different chemical forms of elements or compounds in a sample. In the context of this compound, this can involve analyzing different isomers or related hydrocarbons. Impurity profiling, often performed using GC or GC-MS, is critical for quality control in this compound production and for understanding the composition of reaction mixtures. tajhizkala.iriteh.ai For example, a standard test method using GC with FID is established for determining the purity of isopropylbenzene (this compound) and measuring impurities down to the mg/kg range. tajhizkala.iriteh.aiantpedia.com This method can quantify impurities such as benzene, toluene, ethylbenzene, phenol, and various other hydrocarbons. tajhizkala.iriteh.ai GC-MS is recommended for confirming peak identity during impurity analysis. tajhizkala.irantpedia.com
Spectroscopic Methods for Structural Elucidation and In-Situ Monitoring (e.g., NMR, IR, Raman, UV-Vis, XRD, XPS, SEM)
Spectroscopic techniques provide valuable information about the molecular structure of this compound and enable the monitoring of chemical processes in situ.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of this compound, providing detailed information about the arrangement of atoms and their connectivity. researchgate.net
Infrared (IR) and Raman spectroscopy are used to identify functional groups and vibrational modes within the this compound molecule. nepjol.inforesearchgate.netdocbrown.infonih.govchemicalbook.comchemicalbook.com FT-IR spectroscopy shows characteristic C-H vibrations and aromatic ring vibrations for this compound. nepjol.infodocbrown.info The infrared spectrum of this compound is unique and can be used as a fingerprint for its identification and to monitor its concentration in a reaction. docbrown.info Raman spectra of this compound have also been recorded and analyzed. researchgate.netnih.govchemicalbook.com
UV-Vis spectroscopy is useful for analyzing compounds that absorb ultraviolet or visible light, such as aromatic hydrocarbons like this compound and related intermediates like this compound hydroperoxide. researchgate.netaai.solutionsrsc.orgnih.govacs.orgresearchgate.net UV-Vis spectroscopy can be applied for real-time monitoring in the this compound process to track the concentrations of components like benzene and this compound. aai.solutions In-situ UV/vis absorption spectroscopy has been used to monitor reactions involving this compound hydroperoxide. rsc.orgresearchgate.net
X-ray Diffraction (XRD) can provide information about the crystalline structure of solid forms related to this compound or catalysts used in this compound-involved reactions, although this compound itself is a liquid at room temperature. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of elements on the surface of catalysts or materials involved in this compound reactions. nih.gov XPS has been used in studies investigating the synthesis of this compound from propane (B168953) and benzene over specific catalysts. nih.gov
Scanning Electron Microscopy (SEM) can be used to visualize the morphology and structure of solid catalysts or materials used in processes involving this compound. researchgate.net
Real-time Monitoring of Reaction Intermediates and Pathways
Spectroscopic methods, particularly in-situ and real-time techniques, are invaluable for monitoring chemical reactions involving this compound and identifying transient intermediates. FT-NIR analysis allows for real-time monitoring of the this compound-to-phenol process, including the concentration of this compound hydroperoxide (CHP), a critical intermediate. thermofisher.comgoogle.com This enables process control and optimization. thermofisher.comgoogle.comlcms.cz In-situ UV/vis absorption spectroscopy has been employed to follow the course of reactions initiated by this compound hydroperoxide. rsc.orgresearchgate.net Combined in-situ EPR and Raman spectroscopy can monitor radical species and alkene conversion during curing processes initiated by this compound hydroperoxide. rsc.org Mass spectrometry can also be utilized for real-time monitoring of gas-phase components during reactions like the alkylation of benzene with propylene (B89431) to form this compound. osti.gov
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, allowing for the analysis of complex mixtures encountered in this compound production and reaction systems. GC-MS and LC-MS are prime examples of such techniques, enabling the separation and identification of numerous components in a single analysis. antpedia.comanalytice.comnih.govresearchgate.netnih.gov Combined in-situ EPR and Raman spectroscopy represents another form of hyphenation, providing complementary information about radical formation and structural changes during reactions. rsc.org
Mass Spectrometry Techniques for Isotopic Analysis and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a versatile technique used for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. For this compound, MS is used in conjunction with GC or LC for identification and quantification. antpedia.comanalytice.comnih.govresearchgate.netnih.gov
MS techniques are also employed for isotopic analysis, which can be used to study reaction mechanisms and trace the fate of specific atoms by using isotopically labeled reactants. While not specifically detailed for this compound in the provided results, isotopic analysis by MS is a general technique applicable to studying reaction pathways.
Theoretical and Computational Chemistry Approaches to Cumene Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, based on the principles of quantum mechanics, are widely used to investigate the electronic structure and reactivity of molecules like cumene (B47948). These methods aim to solve the electronic Schrödinger equation to obtain the electronic energy and wavefunction, which can then be used to derive various molecular properties. acs.org
Density Functional Theory (DFT) Studies on Reaction Energetics
Density Functional Theory (DFT) is a widely applied quantum chemical method for studying the electronic structure and energetics of chemical systems. researchgate.netresearchgate.netacs.orgresearchgate.net DFT calculations have been extensively used to investigate the reaction mechanisms and energetics involved in this compound chemistry, particularly in the industrially important this compound process for producing phenol (B47542) and acetone (B3395972) via this compound hydroperoxide (CHP). ulisboa.ptnih.govceur-ws.org
Studies employing DFT have explored the energy and Gibbs free energy profiles for reactions such as this compound autoxidation. acs.orgresearchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-311 + G(d,p) level of theory have been used to analyze the energy and Gibbs free energy changes during this compound autoxidation, providing insights into the reaction steps and transition states. acs.orgresearchgate.netresearchgate.net The autoxidation of this compound proceeds via a free radical chain mechanism, involving initiation, propagation, and termination steps. ulisboa.ptnih.govceur-ws.org DFT studies help elucidate the energetics of these elementary reactions, such as the formation and decomposition of radical species like the cumyl radical (R•) and cumylperoxy radical (ROO•). researchgate.netnih.govceur-ws.org
DFT calculations can also provide information on the activation energies of key reaction steps. For example, the activation energy of the reaction where ROO• abstracts a hydrogen atom from this compound (RH) to form this compound hydroperoxide (ROOH) has been investigated using VTST/DFT calculations. acs.orgnih.gov These studies can reveal how factors like temperature influence reaction rates and mechanisms. acs.orgnih.gov
Furthermore, DFT is used to study the interaction of this compound and related species with catalysts. Theoretical calculations, including DFT, have been employed to understand the mechanism of this compound oxidation catalyzed by materials like metal-nitrogen-carbon (M-N-C) catalysts. acs.org These studies investigate the adsorption energies of reactants (this compound, O₂) and intermediates (CHP) on the catalyst surface and the energy barriers for key steps like the activation of this compound and oxygen, and the decomposition of CHP. acs.org
DFT calculations also provide details about the electronic structure of this compound itself, such as optimized molecular geometry, dipole moment, HOMO-LUMO energy gap, and charge distribution. researchgate.netresearchgate.netnih.gov These properties are fundamental to understanding the molecule's reactivity. researchgate.netnih.gov
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, are valuable for predicting spectroscopic properties of molecules. While DFT is widely used, higher-level ab initio methods can offer increased accuracy for certain properties. dominican.edu
These methods can be used to calculate vibrational frequencies, providing theoretical infrared (IR) and Raman spectra that can be compared with experimental data for validation and assignment of bands. researchgate.netresearchgate.netrasayanjournal.co.in For instance, ab initio calculations have been used to compute vibrational wavenumbers for molecules structurally related to this compound, aiding in the interpretation of experimental FT-IR spectra. rasayanjournal.co.in
Ab initio calculations, sometimes in conjunction with DFT, can also be applied to predict NMR and UV-Vis spectroscopic parameters. researchgate.netresearchgate.net Comparing calculated spectroscopic properties with experimental observations helps validate the theoretical models and provides a deeper understanding of the molecular structure and electronic transitions in this compound systems. researchgate.netresearchgate.net
Molecular Dynamics Simulations of this compound in Solvents and Catalytic Environments
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a system of atoms and molecules. By applying classical mechanics to model the interactions between particles, MD simulations can provide insights into the dynamic behavior of this compound in various environments, including solvents and on catalyst surfaces. mdpi.com
Adsorption and Diffusion Studies on Catalyst Surfaces
MD simulations are a powerful tool for studying the adsorption and diffusion of molecules within porous materials like zeolites, which are commonly used as catalysts in this compound production. ucsd.edudoi.orgresearchgate.netacs.orgpsu.edu These simulations can reveal how this compound and related molecules (like benzene (B151609) and propylene) interact with the catalyst surface and navigate through the pore structure. ucsd.edudoi.orgresearchgate.netacs.orgpsu.edu
Studies using MD simulations have investigated the diffusion of this compound in different zeolite structures, such as MCM-22 and NaY. ucsd.eduresearchgate.netacs.org These simulations can determine diffusion coefficients and identify preferred diffusion pathways within the zeolite channels. ucsd.eduresearchgate.netacs.org For example, MD simulations have shown that the diffusion of this compound can be more favorable in larger pore systems within a zeolite structure, although smaller windows can present diffusion barriers. acs.orgucsd.edu
MD simulations can also provide information on the adsorption sites and energies of this compound on catalyst surfaces. doi.orgresearchgate.netpsu.edu Understanding the adsorption behavior is crucial for elucidating catalytic reaction mechanisms, as reactants must adsorb onto the catalyst surface before reacting. doi.orgpsu.edu Simulations can show the preferred locations of molecules within zeolite cages and how they interact with the framework and any extra-framework cations. researchgate.netpsu.edu
Data from MD simulations can include self-diffusivity values, which quantify the mobility of molecules within the system. researchgate.net
| Molecule | Zeolite Type | Self-Diffusivity (Arbitrary Units) | Notes | Source |
|---|---|---|---|---|
| This compound | NaY | Slightly Higher | Compared to 1,2,4-trimethylbenzene. | researchgate.net |
| 1,2,4-Trimethylbenzene | NaY | Slightly Lower | Compared to this compound. | researchgate.net |
| Benzene | MCM-22 | Limited/Intracage Mobility | Does not diffuse freely in channels. | acs.org |
| Propylene (B89431) | MCM-22 | Large Diffusivity | Especially in supercage system. | acs.org |
These simulations can help in understanding diffusion limitations in catalytic processes and potentially guide the design of catalysts with improved mass transport properties. ucsd.eduacs.org
Solvation Effects on Reaction Mechanisms
Molecular dynamics simulations are also employed to study the behavior of this compound in solvent environments. Solvation can significantly influence the properties and reactivity of molecules, and MD simulations can capture these effects by explicitly modeling the solvent molecules and their interactions with the solute (this compound). mdpi.comacs.orgresearchgate.netnih.gov
Studies have used MD simulations to investigate the solvation of molecules, including those structurally related to this compound, in various solvents, particularly water. acs.orgresearchgate.netnih.gov These simulations can help understand phenomena like the hydrotropic action of substances like sodium this compound sulfonate, which can enhance the solubility of sparingly soluble molecules. acs.orgresearchgate.net MD simulations can provide details about the aggregation behavior of hydrotropes and their interactions with hydrophobic solutes. acs.orgresearchgate.net
MD simulations can also be used to calculate solvation free energies, which are thermodynamic quantities that describe the energy change associated with transferring a molecule from the gas phase to a solvent. nih.govua.pt These calculations can help predict the solubility of this compound in different solvents and understand how solvent properties affect its behavior. nih.govua.pt
By simulating the dynamics of this compound and other reactants or intermediates in a solvent, researchers can gain insights into how the solvent environment influences reaction pathways and kinetics. nih.gov
Chemoinformatics and Machine Learning Applications in this compound Chemistry Research
Chemoinformatics and machine learning techniques are increasingly being applied in various areas of chemistry, including the study of this compound and related processes. Chemoinformatics involves the use of computational and informational techniques to handle chemical data, while machine learning enables the development of predictive models based on this data. u-strasbg.frresearchgate.netnih.gov
While specific detailed applications of chemoinformatics and machine learning solely focused on this compound in the provided search results are limited, the general principles and applications in chemistry research are highly relevant. u-strasbg.frresearchgate.netnih.govchemrxiv.org
Machine learning models can be trained on datasets containing structural information of molecules and their properties or activities to build quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) models. researchgate.netnih.gov These models can potentially be used to predict properties of this compound or related compounds, or to screen for potential catalysts or reaction conditions. researchgate.netnih.gov
Chemoinformatics tools can be used to manage and analyze large datasets of chemical structures and associated data relevant to this compound chemistry, such as experimental results from catalytic tests or spectroscopic measurements. u-strasbg.frresearchgate.netnih.gov This includes techniques for chemical information retrieval, database searching, and molecular graph mining. nih.gov
Machine learning approaches, including deep learning, are being explored for tasks such as predicting compound properties, designing new molecules, and modeling chemical reactions. researchgate.netnih.govchemrxiv.org While direct examples for this compound are not prominently featured, the methodologies are applicable. For instance, machine learning could potentially be used to predict the outcome of different reaction conditions in this compound oxidation or to identify structural features of catalysts that enhance selectivity. chemrxiv.org
The integration of chemoinformatics and machine learning with computational chemistry methods like DFT and MD is an active area of research, aiming to leverage the strengths of each approach for a more comprehensive understanding and prediction of chemical phenomena. u-strasbg.frchemrxiv.org
Predictive Modeling of Catalytic Performance
Predictive modeling in this compound systems primarily focuses on simulating reaction kinetics and reactor behavior to optimize process parameters and predict catalyst performance. Mathematical models are developed based on mass and energy balance equations, particularly for reactors like packed bed reactors used in this compound production via benzene alkylation with propylene. researchgate.net These models can predict temperature and concentration profiles within the reactor. researchgate.net
Computational algorithms, such as those based on the Orthogonal Collocation Method on finite elements, are employed to solve the complex modeling equations. researchgate.net Such models can be implemented in simulation software to analyze reaction performance based on physical properties like porosity and catalyst size. researchgate.net Predictive models have demonstrated the ability to calculate the composition of the product stream under varying process conditions, including temperature, molar ratio of reactants, and feed space velocity, with reported error margins. researchgate.netresearchgate.net These models can be used for process optimization, leading to potential reductions in catalyst consumption and increases in the concentration of desired products like this compound. researchgate.net
Density Functional Theory (DFT) is a fundamental computational method used to analyze the reaction mechanisms of catalytic processes involving this compound. For instance, DFT has been applied to study the catalytic oxidation of this compound to this compound hydroperoxide on composite catalysts like CuO-ZnO-TiO2, providing theoretical insights into the reaction pathways. acs.org Furthermore, a combination of experimental studies and Variational Transition State Theory (VTST) coupled with DFT calculations has been utilized for the kinetic analysis of this compound autoxidation, helping to understand the influence of factors like oxygen concentration on reaction rates at different temperatures. acs.org
Mathematical models for this compound oxidation to this compound hydroperoxide have been developed based on radical-chain kinetic schemes. researchgate.net These models can help elucidate the factors controlling the reaction rate, such as the rate of oxygen mass transfer from the gas to the liquid phase. researchgate.net The integration of computational chemistry and catalysis allows for the prediction and design of catalysts, their function, and the outcome of catalytic reactions in terms of activity and selectivity. mdpi.comrsc.org
Structure-Reactivity Relationship Analysis
Understanding the relationship between the structure of a catalyst and its reactivity is crucial for designing more efficient catalytic systems for this compound transformations. Computational and theoretical studies provide valuable insights into these relationships at the molecular level.
The catalytic activity of various materials in this compound oxidation and this compound hydroperoxide decomposition has been linked to their structural properties and the nature of their active sites. For example, the catalytic activity of carbon nanotubes (CNTs) in this compound oxidation is associated with their ability to accelerate the decomposition of this compound hydroperoxide. researchgate.netmdpi.com
In the realm of heterogeneous catalysis, the structure of single-atom catalysts (SACs) and their coordination environment play a significant role in their reactivity towards this compound oxidation. Studies have shown that specific coordination structures, such as Mn-Ox-M in manganese-based SACs supported on oxides, are essential for optimal catalytic performance in the oxidation of this compound to products like acetophenone (B1666503). rsc.org
Metal-Organic Frameworks (MOFs) have also been explored as catalysts for this compound oxidation. Investigations into bimetallic trimesate MOFs have revealed that the spatial distribution and isolation of metal ions within the MOF structure influence the selectivity of the reaction. For instance, in Co-Ni and Mn-Ni bimetallic MOFs, the isolation of Co2+ or Mn2+ ions within an inert nickel framework can optimize this compound hydroperoxide selectivity by minimizing the decomposition of this compound hydroperoxide catalyzed by these ions. csic.es
The nature of the catalyst, including the specific metal ions present, directly impacts the productivity and selectivity of this compound oxidation. Studies on the effect of different metal 2-ethylhexanoates (such as those of Mg, Ca, Sr, Ba, Zn, Cd, and Hg) as catalysts have demonstrated how the choice of metal influences the reaction outcome, including this compound conversion and selectivity to this compound hydroperoxide. mdpi.com
Furthermore, the structure of the catalyst can influence diffusion and binding within catalyst pores, which is particularly relevant for porous catalysts like zeolites used in this compound synthesis. The efficiency of zeolites, such as zeolite beta, in the alkylation of benzene with propylene has been attributed to factors like diffusion barriers and binding energies of reactant and product molecules within the zeolite pores, highlighting the importance of pore structure in determining catalytic performance. researchgate.net The structure of ionic liquids has also been investigated to understand their effect on catalytic activity in this compound oxidation. acs.orgresearchgate.net
Emerging Applications and Interdisciplinary Research Involving Cumene
Role of Cumene (B47948) in Advanced Materials Synthesis
The incorporation of this compound-derived structures into novel materials is an active area of investigation. This includes its potential as a building block or a functionalizing agent in the creation of advanced polymers and carbon-based nanomaterials.
While direct evidence of this compound as a primary precursor for bulk carbon nanomaterials like carbon nanotubes (CNTs) in the provided literature is limited, the broader context of using hydrocarbons in techniques such as Chemical Vapor Deposition (CVD) for nanomaterial synthesis suggests potential for exploration mdpi.comacs.org. Hydrocarbons are common carbon sources in CVD processes, indicating that this compound, as an aromatic hydrocarbon, could be investigated in this regard.
More prominently, this compound derivatives are being explored in the synthesis of functionalized polymers. Research has demonstrated the successful synthesis of polymers incorporating terminal functional groups, such as epoxy, phosphate, and fluoroalkyl moieties, utilizing chain transfer agents derived from isopropylbenzene (this compound) in radical polymerization lp.edu.ua. This approach allows for the creation of telechelic oligomers, which are polymers with reactive end-groups, valuable for subsequent reactions like the formation of block copolymers and nanoparticles lp.edu.ua. Furthermore, α-methylstyrene, a byproduct of the this compound process, is a known monomer used in the production of various polymers and resins, including acrylonitrile-styrene-acrylic copolymers fishersci.cachemicalbook.comdcceew.gov.au. This highlights the indirect contribution of this compound chemistry to the field of functional polymers through its derivatives.
This compound's characteristics as a non-polar solvent that exhibits solubility in various organic solvents while being insoluble in water make it a candidate for use in different polymerization techniques fishersci.cakpb.co.kr. In solution polymerization, for instance, solvents play crucial roles in managing reaction heat and controlling viscosity, thereby facilitating processing stanford.edu. Although challenges like chain transfer to the solvent and subsequent solvent removal exist, the benefits in terms of thermal regulation and ease of handling underscore the potential utility of solvents like this compound in developing and optimizing novel polymerization methods stanford.edu. Additionally, this compound hydroperoxide, a key intermediate in the this compound process, functions as a radical initiator in the production of acrylates and is involved in the synthesis of propylene (B89431) oxide, showcasing the link between this compound chemistry and polymerization initiation kpb.co.krwikipedia.org.
Research on this compound as a Reference Compound in Fundamental Chemical Studies
This compound serves as a valuable model compound in fundamental chemical research due to its relatively simple yet representative alkylbenzene structure. Its well-understood reactivity profile makes it an excellent subject for mechanistic investigations, kinetic analyses, and computational studies. For example, this compound has been used as a substrate in detailed kinetic studies exploring the catalytic activity of carbon nanotubes (CNTs) and nitrogen-doped CNTs (NCNTs) in oxidation reactions researchgate.net. These studies aim to elucidate the influence of catalyst properties, such as nitrogen doping in CNTs, on the reaction mechanism and kinetics of this compound oxidation, contributing to a deeper understanding of catalytic processes relevant to hydrocarbon transformations researchgate.net. The development of kinetic models based on the radical reaction mechanism of this compound oxidation exemplifies its use as a reference for validating theoretical models against experimental data researchgate.net.
Nexus of this compound Chemistry with Sustainable Energy and Environmental Technologies
The relationship between this compound chemistry and sustainable energy and environmental technologies is multifaceted, encompassing efforts to enhance the sustainability of this compound production and exploring potential environmental applications or implications.
Significant advancements have been made in improving the sustainability of the industrial this compound synthesis process. Modern technologies, particularly those employing zeolite catalysts, offer improved energy efficiency, higher yields, and reduced environmental footprints compared to older methods ten.comexxonmobilchemical.combadgerlicensing.comexxonmobilchemical.comresearchgate.net. Companies are increasingly powering their chemical production facilities, including those manufacturing this compound, with renewable electricity to lower carbon emissions moeveglobal.com.
Furthermore, research focuses on the sustainable design of this compound production plants through systematic approaches that integrate economic evaluations, environmental impact assessments, and life cycle analyses aiche.orgresearchgate.netresearchgate.net. These studies aim to identify opportunities for process optimization, such as enhanced heat and mass integration, to minimize resource consumption and waste generation researchgate.netresearchgate.net.
While the primary use of this compound is in the production of phenol (B47542) and acetone (B3395972), essential precursors for various materials, the valorization of byproducts and the development of more environmentally benign catalytic processes are also relevant aiche.orgkpb.co.krten.com. For instance, the catalytic oxidation of this compound to valuable oxygenated products using nanocarbon catalysts represents a research direction aligned with developing cleaner chemical processes researchgate.netresearchgate.net. Additionally, technologies like the Acetone-to-Cumene (ATC) process, which can recycle acetone, contribute to resource efficiency within the broader this compound value chain ten.com.
This compound's environmental fate and impact are also subjects of study. It is known to evaporate when released into the air and undergo degradation by reaction with hydroxyl radicals dcceew.gov.au. In water and soil, it can be broken down by bacteria dcceew.gov.au. Understanding these environmental behaviors is crucial for managing potential risks and developing strategies for environmental protection.
Future Research Directions and Unresolved Challenges in Cumene Chemistry
Development of Next-Generation Catalysts for Enhanced Selectivity and Sustainability
The core of cumene (B47948) production relies on the catalytic alkylation of benzene (B151609) with propylene (B89431). upm.es While current zeolite catalysts, such as the proprietary beta zeolite formulations used in the UOP Q-Max™ process, offer high activity, selectivity, and stability, research continues to push the boundaries of catalyst performance. researchgate.netscribd.com
Future research directions in this area include the development of catalysts with:
Enhanced Activity and Stability: Catalysts with higher activity can allow for smaller reactor volumes or lower operating temperatures, leading to reduced capital and energy costs. researchgate.netexxonmobilchemical.comresearcher.life Increasing catalyst stability and cycle life reduces the frequency of regeneration or replacement, contributing to lower operating costs and reduced waste. researchgate.netscribd.com
Greater Tolerance to Impurities: Feedstock impurities can deactivate catalysts. Developing catalysts with higher tolerance to common poisons like sulfur can improve process robustness and allow for the use of less purified, and potentially cheaper, raw materials. scribd.com
Sustainability Focus: Research is exploring the use of more environmentally friendly catalysts, moving away from traditional acid catalysts like solid phosphoric acid (SPA) and aluminum chloride (AlCl₃), which pose waste disposal challenges. upm.es The development of regenerable zeolite catalysts has been a significant step in this direction. upm.esscribd.com Future work may involve catalysts derived from renewable resources or those enabling milder reaction conditions.
Recent advancements highlight the potential of new zeolite catalyst systems, offering improved activity, stability, and product quality compared to previous generations. researchgate.net Reloading existing units with these new catalysts has demonstrated the potential to reduce operating costs by 10-20%, while new installations could see a 5-10% reduction in capital costs. researchgate.net
Exploration of Novel Reaction Pathways and Synthetic Methodologies
While the alkylation of benzene with propylene is the established industrial route, exploring novel reaction pathways and synthetic methodologies could lead to more efficient or selective processes.
Potential areas of investigation include:
Alternative Feedstocks: Research could explore the feasibility of using alternative, potentially more sustainable, feedstocks for this compound synthesis.
Direct Synthesis Methods: Investigating direct synthesis routes that bypass intermediate steps could simplify the process and reduce energy consumption.
Integration of Reaction and Separation: Concepts like reactive distillation, where reaction and separation occur simultaneously in a single unit, are being explored for this compound manufacture to potentially reduce capital and operating costs. scribd.com
Oxidative Pathways: While the primary focus of this compound production is the alkylation, research into the selective oxidation of this compound to CHP continues to evolve, with novel catalytic strategies being developed to enhance selectivity and control the reaction pathway for specific oxidized products like acetophenone (B1666503) (AP). rsc.org Dual single-atom catalysts, for instance, have shown remarkable selectivity in the oxidation of this compound to AP. rsc.org
Computational methods, including ONIOM studies, are being used to investigate reaction mechanisms and pathways on different zeolite catalysts, providing insights into preferred reaction routes and activation energies. researchgate.net
Addressing Environmental Concerns through Advanced Remediation and Green Processes
Environmental considerations are increasingly important in chemical production. This compound production and use can lead to releases into the environment, primarily air and water. nih.gov this compound is also a natural constituent of crude oil and is found in fuels, contributing to environmental presence through spills and emissions. nih.govmdpi.com
Future research and development are focused on:
Reducing Emissions and Waste: Implementing process modifications to minimize the generation of by-products and reduce emissions to air and water. researchgate.net This includes optimizing process design for greater efficiency and lower raw material and utility consumption. mdpi.com
Advanced Remediation Techniques: Developing more effective and cost-efficient methods for remediating this compound-contaminated sites, particularly groundwater. mdpi.com While biodegradation (both aerobic and anaerobic) and sorption to activated carbon or resin are established methods, there is a need for more research into in-situ remediation techniques. mdpi.com Sulfate (B86663) Enhanced Bioremediation (SEB) has shown promise in reducing this compound plume areas in groundwater. mdpi.com
Green Chemistry Principles: Incorporating green chemistry principles into the design of this compound production processes, such as using more environmentally benign catalysts and solvents, and exploring processes that require less energy and generate less waste. upm.esresearchgate.netmdpi.com The concept of "green remediation" is also gaining traction, focusing on minimizing the environmental footprint of cleanup actions. epa.govcolumbiatechnologies.com
Sustainable Feedstocks: Investigating the use of renewable or bio-based feedstocks for this compound production as a long-term strategy to reduce reliance on petrochemicals.
Comparative studies of different this compound production technologies are being conducted to analyze their economic and environmental effects, with intensified processes often found to be more economically attractive and environmentally friendly. researchgate.net
Integration of Artificial Intelligence and Robotics in this compound Research and Process Optimization
Artificial intelligence (AI) and robotics are emerging as powerful tools in chemical research and process optimization, including in the field of this compound chemistry.
Future directions in this area include:
Process Modeling and Optimization: Utilizing AI and machine learning techniques, such as Artificial Neural Networks (ANNs) and genetic algorithms, to model and optimize this compound production processes for improved efficiency, yield, and quality. researchgate.netresearcher.lifemdpi.commdpi.comresearchgate.net AI can be used to predict this compound quality and yield under uncertain process conditions, aiding in managing uncertainties and enhancing efficiency. researchgate.netmdpi.com
Catalyst Design and Screening: Employing AI and robotics to accelerate the discovery and design of novel catalysts with desired properties, such as enhanced activity, selectivity, and stability. researchgate.net Machine learning models can analyze large datasets of catalytic performance to identify promising catalyst compositions. researchgate.net
Predictive Maintenance and Process Control: Implementing AI-powered systems for predictive maintenance of equipment and advanced control strategies to ensure stable and optimized plant operation.
Data Analysis and Knowledge Extraction: Using AI to analyze vast amounts of experimental and operational data to gain deeper insights into reaction mechanisms, process dynamics, and potential areas for improvement. researchgate.net
Automation of Research: Integrating robotics to automate experimental procedures, high-throughput screening, and data collection in this compound research, accelerating the pace of discovery and optimization. researchgate.net
Studies have demonstrated the capability of AI systems to predict this compound production yield with high accuracy, and genetic algorithms have been used for optimization based on these models. researcher.liferesearchgate.net This integration of AI is seen as a significant step towards embracing Industry 4.0 in the process industry. mdpi.com
Q & A
Q. What established laboratory methods are used for synthesizing cumene, and how do reaction conditions influence yield?
this compound is typically synthesized via Friedel-Crafts alkylation of benzene with propylene, using acidic catalysts like AlCl₃ or zeolites. Key variables include temperature (80–250°C), pressure (10–30 bar), and stoichiometric ratios to minimize by-products (e.g., polyalkylated benzenes). Gas chromatography (GC) with flame ionization detection is recommended for purity analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound vapors are respiratory irritants and classified as Group 2b (possibly carcinogenic) by IARC. Use fume hoods, personal protective equipment (PPE), and monitor peroxide formation during storage. Aspiration risks require avoiding ingestion/vomiting, and spills should be contained using non-combustible absorbents due to flammability .
Q. How can researchers validate the purity of synthesized this compound?
Combine GC-MS for volatile impurity detection and NMR spectroscopy (¹H/¹³C) for structural confirmation. Calibrate instruments using certified reference materials. For trace oxidation by-products (e.g., this compound hydroperoxide), HPLC with UV detection at 254 nm is effective .
Q. What environmental impact assessments are relevant to this compound disposal?
this compound exhibits moderate aquatic toxicity (LC₅₀ >10 mg/L in fish) but is readily biodegradable under aerobic conditions. Use activated sludge assays (OECD 301F) to evaluate biodegradation rates. Avoid release into water bodies; incinerate waste in approved facilities with scrubbers to capture CO₂ and H₂O .
Advanced Research Questions
Q. How do competing kinetic pathways in this compound oxidation affect selectivity optimization?
The oxidation of this compound to hydroperoxide follows a radical-chain mechanism. Elevated temperatures (>110°C) increase conversion but reduce selectivity due to side reactions (e.g., dicumyl peroxide formation). Use Arrhenius modeling to balance activation energies (Eₐ) of target (≈80 kJ/mol) and side reactions (≈100 kJ/mol). Pilot-scale reactors with plug-flow designs minimize back-mixing, improving selectivity by 15–20% .
Q. What computational tools are effective for optimizing this compound process design?
UniSim Design software enables multi-objective optimization of conversion, selectivity, and total annual cost (TAC). Parameterize the model using industrial data (e.g., 85–90% conversion, 70–75% selectivity). Sensitivity analysis reveals temperature and catalyst concentration as dominant variables. Validate simulations with bench-scale experiments to refine kinetic parameters .
Q. How can researchers reconcile discrepancies in kinetic data from this compound oxidation studies?
Contradictions often arise from differing oxygen partial pressures or catalyst deactivation rates. Conduct controlled experiments with in-situ FTIR to monitor intermediate peroxides. Apply statistical tools (e.g., ANOVA) to isolate variables. Cross-reference datasets from fixed-bed vs. stirred-tank reactors to identify hydrodynamic influences .
Q. What challenges arise when scaling this compound synthesis from laboratory to pilot plants?
Heat management becomes critical due to exothermic reactions (ΔH ≈ -120 kJ/mol). Use computational fluid dynamics (CFD) to predict hot spots in large reactors. Pilot-scale distillation columns require structured packing to separate this compound from benzene/propylene efficiently. Pilot data often show 5–10% lower yields than lab results due to impurity accumulation .
Methodological Notes
- Citations : References to experimental protocols and computational models are drawn from peer-reviewed optimization studies and safety guidelines.
- Data Reproducibility : Detailed experimental sections, including catalyst preparation and GC calibration curves, should be provided in supplementary materials .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for environmental and safety assessments, particularly when handling carcinogenic compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
